N-(tert-butyl)-3-(butyrylamino)benzamide
Description
N-(tert-butyl)-3-(butyrylamino)benzamide is a benzamide derivative characterized by a tert-butyl group attached to the benzamide nitrogen and a butyrylamino substituent at the meta position of the aromatic ring. The butyrylamino moiety, a four-carbon acyl chain, may contribute to intermolecular interactions (e.g., hydrogen bonding) and modulate biological activity.
Properties
IUPAC Name |
3-(butanoylamino)-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-5-7-13(18)16-12-9-6-8-11(10-12)14(19)17-15(2,3)4/h6,8-10H,5,7H2,1-4H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBFDEIWWSPKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide scaffold is highly versatile, with modifications to the aromatic ring or amide nitrogen significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity : The tert-butyl group increases logP values compared to smaller alkyl chains (e.g., propyl) or polar substituents (e.g., methoxy) .
- Steric Effects : Bulky tert-butyl groups may hinder binding to flat active sites but enhance selectivity for sterically tolerant targets .
- Biological Activity : Analog 4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide demonstrates anticancer activity, suggesting tert-butyl benzamides may interact with cellular targets like sigma receptors or kinases .
Comparison with Heterocyclic Benzamide Derivatives
Benzamides fused with heterocycles (e.g., oxadiazoles, thiadiazoles) exhibit distinct pharmacological profiles:
Table 2: Heterocyclic Benzamide Analogs
Key Observations:
- Thermal Stability : Derivatives with rigid heterocycles (e.g., oxadiazole in compound 13e) exhibit higher melting points (>250°C), likely due to enhanced crystallinity and π-π stacking .
- Biological Targets: Quinoline-oxadiazole hybrids show antimicrobial activity, while thiadiazole derivatives are explored for anticancer applications .
Pharmacokinetic and Pharmacodynamic Considerations
- Sigma Receptor Binding : Radioiodinated benzamides like [¹²⁵I]PIMBA demonstrate high affinity for sigma receptors (Kd = 5.80 nM), suggesting tert-butyl benzamides could similarly target prostate or neural cancers .
- Metal Complexation: Iron(III) complexes of benzamides (e.g., 4-(tert-butyl)-N-(methylcarbamothioyl)benzamide-Fe) enhance bioavailability and antitumor efficacy, a strategy applicable to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
